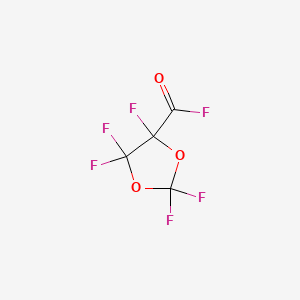![molecular formula C8H8N2O2 B13967900 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrano[2,3-D]pyrimidine scaffold, which is known for its potential biological activities, including inhibition of key signaling pathways involved in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of an aldehyde with a pyrimidine derivative under acidic or basic conditions. The reaction often requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde primarily involves the inhibition of the hedgehog signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and tissue patterning. By inhibiting key components of this pathway, such as the smoothened receptor, the compound can potentially halt the progression of certain cancers .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrano[2,3-D]pyrimidine-2,4-dione: Known for its interactions with various enzymes and potential therapeutic applications.
Uniqueness: 6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde stands out due to its specific inhibition of the hedgehog signaling pathway, making it a promising candidate for targeted cancer therapies. Its unique scaffold also allows for the development of a wide range of derivatives with potential biological activities .
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c11-5-7-9-4-6-2-1-3-12-8(6)10-7/h4-5H,1-3H2 |
InChI Key |
STWGZXGMRBLSSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CN=C(N=C2OC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




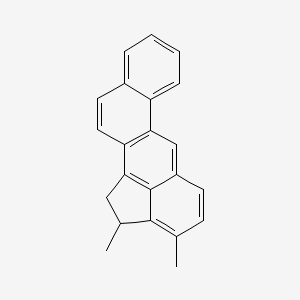
![N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13967823.png)
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)
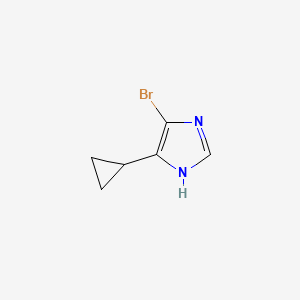
![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)
![1-(6-chloro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B13967850.png)

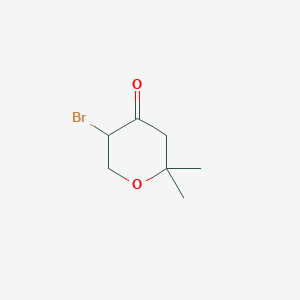
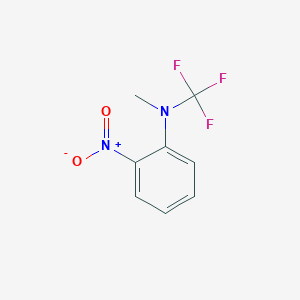
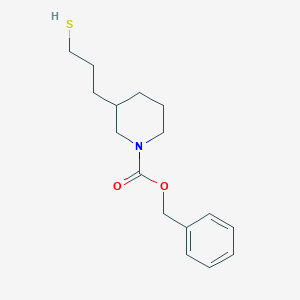
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)
